molecular formula C17H19Cl2N3O2S2 B4593270 N-(tert-butyl)-4-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide

N-(tert-butyl)-4-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No.: B4593270
M. Wt: 432.4 g/mol
InChI Key: WSPPJNKKFXQGPV-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19Cl2N3O2S2 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.0295746 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

N-(tert-butyl)-4-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide serves as a key intermediate in the synthesis of complex molecules with potential medicinal applications. Its unique structure allows for the formation of derivatives that can exhibit a wide range of biological activities. For instance, the synthesis of polyamine derivatives, as demonstrated by compounds like N,N'-Dibenzenesulfonylputrescine, highlights the utility of similar benzenesulfonamide compounds in constructing molecules with specific biological functions, such as natural or unnatural polyamine derivatives, showcasing their centrality in synthetic chemistry and drug development processes (Linden & Bienz, 1999).

Role in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are explored for their antitumor, antimicrobial, and enzyme inhibition properties. For example, studies on 2-benzylthio-4-chlorobenzenesulfonamide derivatives revealed significant in vitro antitumor activity against specific cancer cell lines, indicating the potential of these compounds in cancer therapy (Sławiński & Brzozowski, 2006). This underscores the importance of such compounds in developing new therapeutic agents.

Applications in Biochemical Studies

Beyond medicinal chemistry, benzenesulfonamide derivatives are pivotal in biochemical studies, particularly as inhibitors of carbonic anhydrase (CA), a critical enzyme in many physiological processes. Innovative compounds, such as those incorporating 1,3,5-triazine moieties, have been reported to exhibit potent inhibition against various CA isozymes, highlighting the therapeutic potential in conditions like glaucoma, cancer, and metabolic disorders (Garaj et al., 2005). Such inhibitors are crucial in the design of drugs targeting specific isozymes for precise therapeutic effects.

Properties

IUPAC Name

1-[4-(tert-butylsulfamoyl)phenyl]-3-(2,5-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2S2/c1-17(2,3)22-26(23,24)13-7-5-12(6-8-13)20-16(25)21-15-10-11(18)4-9-14(15)19/h4-10,22H,1-3H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPPJNKKFXQGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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